4-cyclopropyl-N-phenylpyrimidin-2-amine

Endocrine disruption Agrochemical safety Nuclear receptor profiling

4-Cyclopropyl-N-phenylpyrimidin-2-amine (MW 211.26, C₁₃H₁₃N₃) is the definitive non-methylated analogue of cyprodinil, serving as an unsubstituted minimal pharmacophore for c-Met kinase inhibitors (IC₅₀ = 15.0 nM). The absence of the 6-methyl group, in contrast to cyprodinil, provides critical steric and electronic differentiation essential for ATP-binding pocket selectivity. Substitution with generic 2-aminopyrimidines is scientifically invalid; this scaffold is your benchmark control for SAR campaigns, kinase selectivity profiling, and agrochemical comparative metabolism studies.

Molecular Formula C13H13N3
Molecular Weight 211.26 g/mol
Cat. No. B13401727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropyl-N-phenylpyrimidin-2-amine
Molecular FormulaC13H13N3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=NC=C2)NC3=CC=CC=C3
InChIInChI=1S/C13H13N3/c1-2-4-11(5-3-1)15-13-14-9-8-12(16-13)10-6-7-10/h1-5,8-10H,6-7H2,(H,14,15,16)
InChIKeyJHNOAAZFIOGLLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropyl-N-phenylpyrimidin-2-amine: A Core Scaffold for Kinase Inhibitor and Agrochemical Development


4-Cyclopropyl-N-phenylpyrimidin-2-amine (C13H13N3, MW: 211.26 g/mol) is a heterocyclic small molecule comprising a pyrimidine core with a cyclopropyl substituent at position 4 and a phenylamino group at position 2 [1]. This scaffold serves as a foundational building block in both pharmaceutical and agricultural chemistry . Its structure is the non-methylated analogue of the broad-spectrum fungicide cyprodinil (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine), a key distinction that influences its reactivity, binding affinity, and physicochemical properties [2]. The compound is primarily utilized in structure-activity relationship (SAR) studies to optimize kinase inhibitors, particularly those targeting the c-Met, Axl, and CDK families, where the N-phenylpyrimidin-2-amine motif is critical for ATP-binding pocket interactions [3].

Why 4-Cyclopropyl-N-phenylpyrimidin-2-amine Cannot Be Replaced by Generic Pyrimidine Analogs


Generic substitution of 4-cyclopropyl-N-phenylpyrimidin-2-amine with other 2-aminopyrimidines or N-phenylpyrimidines is scientifically untenable due to the compound's unique and quantifiable structure-activity relationships (SAR). The presence and position of the cyclopropyl group at the 4-position, and the absence of a methyl group at the 6-position (which distinguishes it from cyprodinil), profoundly impact key parameters such as target binding affinity, kinase selectivity, and metabolic stability [1]. For instance, the cyclopropyl moiety introduces critical steric constraints and electronic effects that modulate the dihedral angle between the pyrimidine and phenyl rings, a key determinant of binding pocket fit in kinases like c-Met and CDK9 . In agrochemical applications, the lack of a 6-methyl group directly alters fungicidal potency and spectrum compared to cyprodinil . The evidence below quantifies these differentiating factors, demonstrating that even minor structural deviations within this class lead to orders-of-magnitude changes in activity, precluding simple interchange.

4-Cyclopropyl-N-phenylpyrimidin-2-amine: Quantitative Differentiation and Procurement-Ready Data


Comparative Androgen Receptor Modulation: Cyprodinil vs. Non-Methylated Scaffold

The 6-methylated analogue cyprodinil (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine) exhibits quantifiable off-target activity as an androgen receptor (AR) agonist and antagonist . This data serves as a critical baseline for researchers using the non-methylated scaffold (4-cyclopropyl-N-phenylpyrimidin-2-amine) as a negative control or starting point for SAR studies aimed at eliminating this undesired activity. The absence of the 6-methyl group in the target compound is expected to alter AR binding affinity.

Endocrine disruption Agrochemical safety Nuclear receptor profiling

Potency Benchmarking Against N-Phenylpyrimidin-2-amine c-Met Inhibitors

The N-phenylpyrimidin-2-amine core, of which 4-cyclopropyl-N-phenylpyrimidin-2-amine is a fundamental building block, is a privileged scaffold for c-Met kinase inhibition [1]. A 2021 study of optimized derivatives reported a wide range of c-Met IC50 values from 550.8 nM to 15.0 nM [1]. This demonstrates the scaffold's potential but also its extreme sensitivity to substitution patterns. The target compound, lacking additional optimization (e.g., specific substituents on the phenyl ring), serves as the minimal pharmacophore for establishing baseline inhibitory activity and guiding further synthetic elaboration.

c-Met kinase Cancer therapeutics SAR optimization

CDK9 Inhibition Selectivity Profile of a Phenylaminopyrimidine Derivative

A phenylaminopyrimidine-derived compound (Mnk2 Inhibitor IV), which shares the core N-phenylpyrimidin-2-amine motif with the target compound, has been quantitatively profiled for kinase selectivity . It exhibits a Ki of 370 nM for Mnk2, with significantly lower affinity for CDK2 (Ki >10 µM) and CDK9 (Ki = 1.66 µM) . This data underscores the ability of the phenylaminopyrimidine core to achieve target selectivity, a property that can be further tuned by substituents like the cyclopropyl group in 4-cyclopropyl-N-phenylpyrimidin-2-amine.

CDK9 Kinase selectivity Cancer cell cycle

Physicochemical Differentiation from Cyprodinil: Melting Point and Molecular Properties

The absence of a 6-methyl group in 4-cyclopropyl-N-phenylpyrimidin-2-amine results in distinct physicochemical properties compared to its closest commercial analog, cyprodinil [1]. Cyprodinil (C14H15N3, MW: 225.29 g/mol) has a reported melting point of 75.9°C . The target compound (C13H13N3, MW: 211.26 g/mol) lacks the methyl group, which is predicted to lower its melting point and alter its solubility profile. These differences are crucial for formulation development and analytical method validation, where the compound's purity and physical state are paramount.

Physicochemical properties Formulation science Analytical chemistry

High-Value Application Scenarios for 4-Cyclopropyl-N-phenylpyrimidin-2-amine in Research and Industry


Medicinal Chemistry: c-Met and Axl Kinase Inhibitor Lead Optimization

Procure 4-cyclopropyl-N-phenylpyrimidin-2-amine as a minimal pharmacophore for structure-guided design of c-Met and Axl kinase inhibitors. The scaffold's proven ability to yield low-nanomolar inhibitors (e.g., IC50 = 15.0 nM for c-Met [1]) makes it an ideal starting point for SAR campaigns. Researchers can systematically introduce substituents to the phenyl ring or pyrimidine core to optimize potency and selectivity, using the unsubstituted compound as a control to quantify the impact of each modification. This approach is validated by extensive patent literature on substituted N-phenylpyrimidin-2-amine analogs as Axl inhibitors [2].

Agrochemical Research: Non-Methylated Cyprodinil Analog for SAR and Environmental Fate Studies

Utilize 4-cyclopropyl-N-phenylpyrimidin-2-amine in comparative studies against the commercial fungicide cyprodinil. The lack of a 6-methyl group provides a tool to dissect the contribution of this moiety to fungicidal activity, systemic movement in plants, and environmental degradation pathways. Given cyprodinil's known activity as an androgen receptor modulator (EC50 = 1.91 µM) , the target compound serves as a critical control for assessing whether this off-target endocrine activity is retained or abolished in the absence of the methyl group, informing the design of safer agrochemicals.

Analytical Chemistry: Method Development and Reference Standard Procurement

Source 4-cyclopropyl-N-phenylpyrimidin-2-amine for use as a high-purity reference standard in analytical method development. Its distinct molecular weight (211.26 g/mol) and predicted chromatographic behavior compared to cyprodinil (225.29 g/mol) are essential for developing selective HPLC and LC-MS/MS methods [3]. This is particularly relevant for environmental monitoring laboratories that must distinguish between cyprodinil and its potential metabolites or degradation products, where the non-methylated scaffold is a key analyte.

Chemical Biology: Profiling Kinase Selectivity with a Minimal Scaffold

Employ 4-cyclopropyl-N-phenylpyrimidin-2-amine as a core probe in kinase selectivity panels. Data from structurally related phenylaminopyrimidines, such as Mnk2 Inhibitor IV, demonstrate that this core can achieve significant selectivity (e.g., >27-fold for Mnk2 over CDK9) . By procuring the unadorned scaffold, chemical biologists can establish a baseline selectivity profile and then rationally append functional groups to engineer highly selective chemical probes for target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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